molecular formula C14H15Cl2N3O2 B166602 Etaconazole CAS No. 60207-93-4

Etaconazole

Cat. No. B166602
CAS RN: 60207-93-4
M. Wt: 328.2 g/mol
InChI Key: DWRKFAJEBUWTQM-UHFFFAOYSA-N
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Description

Etaconazole is a triazole fungicide known for its role in inhibiting ergosterol biosynthesis in fungi, which is a critical component of fungal cell membranes. The inhibition occurs by targeting the C-14 demethylation step in the sterol nucleus, as demonstrated in studies with Ustilago maydis, a type of smut fungus. The presence of etaconazole leads to the accumulation of a novel sterol metabolite, indicating its potent effect on the ergosterol biosynthesis pathway . Additionally, the fungicidal activity of etaconazole has been studied in various isomers, revealing that the 2S configuration and the cis arrangement of substituents contribute significantly to its high activity .

Synthesis Analysis

The synthesis of related azole compounds, such as terconazole, has been reported in the literature. Terconazole, a novel triazole ketal, exhibits high antifungal properties and has been synthesized for use against vaginal candidosis and dermatophytosis . Although the synthesis of etaconazole itself is not detailed in the provided papers, the synthesis of structurally related compounds like terconazole provides insight into the methods that could be employed for etaconazole synthesis.

Molecular Structure Analysis

The molecular structure of etaconazole contributes to its biological activity. The four isomers of etaconazole have been prepared in an optically pure state, and their biological activities were compared. The studies found that certain configurations, specifically the 2S configuration and the cis arrangement of substituents, are crucial for the compound's high fungicidal activity .

Chemical Reactions Analysis

Etaconazole's primary chemical reaction in a biological context is the inhibition of ergosterol biosynthesis. This reaction is vital for its fungicidal properties, as ergosterol is an essential component of fungal cell membranes. The inhibition of the C-14 demethylation step leads to the accumulation of specific sterol metabolites, which can be used as biomarkers for the fungicide's activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of etaconazole are not explicitly detailed in the provided papers. However, the properties of related compounds, such as etanidazole, have been studied. For instance, etanidazole has been encapsulated in spray-dried microspheres using biodegradable polymers for controlled release applications, indicating the compound's suitability for formulation into various dosage forms . This suggests that etaconazole could potentially be formulated similarly for agricultural or pharmaceutical applications.

Relevant Case Studies

Case studies involving etaconazole have shown its effectiveness in controlling powdery mildew in apple trees. Etaconazole-treated trees exhibited shorter internodes and smaller leaf areas but produced greater fruit yields compared to control trees with high mildew infection . This demonstrates etaconazole's practical applications in agriculture and its impact on plant growth and yield.

Scientific Research Applications

1. Antifungal Activity

Etaconazole has been studied for its antifungal properties. A bioassay conducted in 2004 on the toxicity of etaconazole against Penicillum italicum Wehmer revealed that etaconazole was effective in inhibiting spore germination of the fungus. This suggests its potential use in combating fungal infections caused by Penicillum italicum Wehmer (Li He-fang, 2005).

2. Role in Pharmacokinetics

Research on pharmacokinetic interactions is another area where etaconazole is relevant. For example, a study on the interaction between ketoconazole and SPP301 in healthy volunteers highlighted the importance of understanding how different drugs can influence the pharmacokinetics of each other, which is crucial for safe and effective drug use. Although this study focused on ketoconazole, it underscores the significance of such research in the context of drugs like etaconazole (W. Dieterle & J. Mann, 2006).

3. Structural and Activity Relationship Studies

The relationship between structure and activity of various compounds, including etaconazole, has been explored to enhance the understanding of how structural differences influence their biological activity. A study examined the structural relationships of golden cyclotriazole fungicides, which include etaconazole, to provide insights that could guide the development of more effective fungicidal compounds (Jiang-Hong Mu, 2003).

4. Compatibility Studies with Other Drugs

Preformulation studies, such as those assessing the compatibility of etaconazole with other drugs, are crucial for ensuring drug stability and efficacy. For instance, a study on the compatibility of etamsylate and fluconazole with lactose used differential scanning calorimetry (DSC) and X-ray diffraction (XRD) techniques. Such studies are essential for the development of safe and effective pharmaceutical formulations (S. R. Desai, M. M. Shaikh, & S. Dharwadkar, 2004).

properties

IUPAC Name

1-[[2-(2,4-dichlorophenyl)-4-ethyl-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15Cl2N3O2/c1-2-11-6-20-14(21-11,7-19-9-17-8-18-19)12-4-3-10(15)5-13(12)16/h3-5,8-9,11H,2,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWRKFAJEBUWTQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1COC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2041913
Record name Etaconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2041913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Etaconazole

CAS RN

60207-93-4
Record name Etaconazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60207-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Etaconazole [BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060207934
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Etaconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2041913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[[2-(2,4-dichlorophenyl)-4-ethyl-1,3-dioxolan-2-yl]methyl]-1H-1,2,4-triazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.443
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETACONAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3MT15AE9VG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
701
Citations
E Ebert, J Gaudin, W Muecke, K Ramsteiner… - … für Naturforschung C, 1983 - degruyter.com
The triazole fungicide etaconazole (CGA64 251) interferes with the ergosterol biosynthesis in Ustilago maydis by inhibiting the C-14 demethylation of the sterol nucleus. During the late …
Number of citations: 47 www.degruyter.com
E Ebert, W Eckhardt, K Jäkel, D Sozzi… - … für Naturforschung C, 1989 - degruyter.com
The preparation of the four stereoisomers of propiconazole (TILT ® ) is described. Their inhibition of the 14α-C-demethylation of the sterol nucleus is examined and compared with the …
Number of citations: 14 www.degruyter.com
B Buettler - Journal of Agricultural and Food Chemistry, 1983 - ACS Publications
… Propiconazole is currently used on cereals and in grapes while etaconazole is mainly used in deciduous fruits. Thecombined or alternative application of these two fungicides is not …
Number of citations: 4 pubs.acs.org
C Vogel, T Staub, E Sturm, G Rist - Pesticide Chemistry: Human Welfare …, 1983 - Elsevier
… compared with that of etaconazole , which is themixture of the … BSI/ISO common name etaconazole has been proposed for … -NMR Fungicidal Activity of Etaconazole Stereoisomers 305 …
Number of citations: 5 www.sciencedirect.com
RD Kelley, AL Jones - Canadian Journal of Plant Pathology, 1982 - Taylor & Francis
… The uptake and translocation of etaconazole and fenapanil were studied using foliar … of etaconazole was faster than that of fenapanil. Approximately 90% of the 14C-etaconazole was …
Number of citations: 1 www.tandfonline.com
TR Roper, DJ Weber, WR Andersen - Journal of horticultural …, 1985 - Taylor & Francis
… Etaconazole is a sterol-inhibiting fungicide and benomyl a non-sterol-inhibiting fungicide. Compared to the controls, etaconazole … The etaconazole-treated trees, however, produced …
Number of citations: 1 www.tandfonline.com
C Vogel, H ann Führer - academia.edu
Fungal Lipids, Ergosterol, Inhibition, Etaconazole, Fungicide The triazole fungicide etaconazole (CG A64 251) interferes with the ergosterol biosynthesis in Ustilago maydis by inhibiting …
Number of citations: 0 www.academia.edu
TB SUTTON, JF NARDACCI, AL O'LEARY - Plant Disease - apsnet.org
… etaconazole was not recovered from the fruit surface by washing after 12-24 hr. It is also … Our results with the "C-etaconazole showed that most of the fungicide remained in the …
Number of citations: 0 www.apsnet.org
WFS Schwabe, AL Jones, JP Jonker - Phytopathology, 1984 - apsnet.org
… The protective activity of triforine, etaconazole, applied up to 72 hr after the onset of infection … By using etaconazole at the lower rates tested in this study, it may be possible to avoid the …
Number of citations: 48 www.apsnet.org
DW Burger, RM Davis - HortScience, 1982 - journals.ashs.org
… This study compares the efficacy of ima zalil and etaconazole with the standard post harvest fungicides, sodium-o-phenylphenate (SOPP) and benomyl. Imazalil has been demonstrated …
Number of citations: 8 journals.ashs.org

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